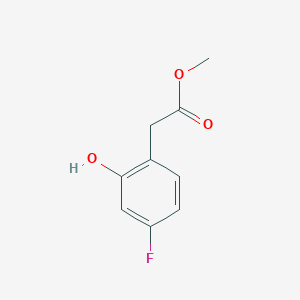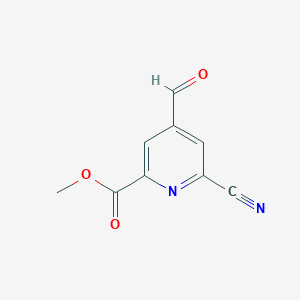
Methyl 6-cyano-4-formylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-cyano-4-formylpyridine-2-carboxylate is an organic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyano-4-formylpyridine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a cyano group and a formyl group attached to a pyridine ring, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyano-4-formylpyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The products vary depending on the substituents introduced to the pyridine ring.
Scientific Research Applications
Methyl 6-cyano-4-formylpyridine-2-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-cyano-4-formylpyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and formyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methylpyridine-2-carboxylate: A similar compound with a methyl group instead of a cyano and formyl group.
4-Pyridinecarboxaldehyde: A related compound with a formyl group attached to the pyridine ring.
Uniqueness
Methyl 6-cyano-4-formylpyridine-2-carboxylate is unique due to the presence of both cyano and formyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
methyl 6-cyano-4-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H6N2O3/c1-14-9(13)8-3-6(5-12)2-7(4-10)11-8/h2-3,5H,1H3 |
InChI Key |
XZWGDQZNEGUXMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


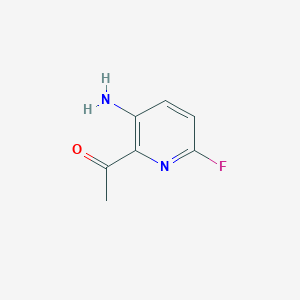

![5-[(Z)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14860391.png)
![Benzyl [5-(trifluoromethyl)pyrimidin-2-YL]methylcarbamate](/img/structure/B14860397.png)
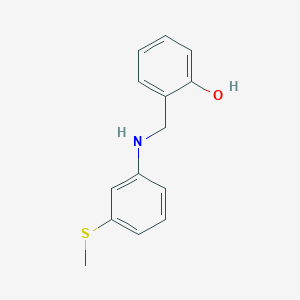
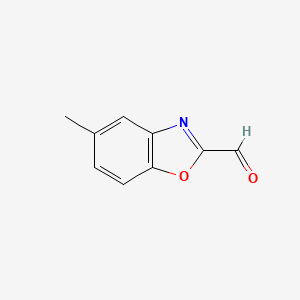
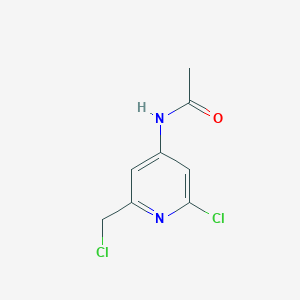
![5-[(4-ethylphenyl)sulfamoyl]-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide](/img/structure/B14860434.png)
![[(1S,4S,5R,10S,13S,17S,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14860455.png)
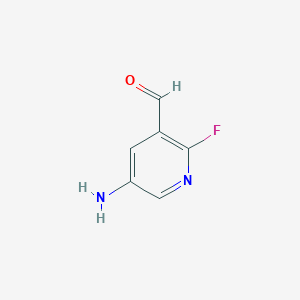
![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B14860458.png)
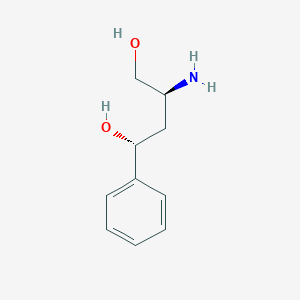
![4-chloro-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol](/img/structure/B14860464.png)
